![molecular formula C19H14F3N3OS B3006202 4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide CAS No. 823834-27-1](/img/structure/B3006202.png)
4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide
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Overview
Description
The compound 4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide is a heterocyclic compound that includes a pyrimidine ring, a benzamide moiety, and a trifluoromethyl group. This structure suggests potential biological activity, as pyrimidine derivatives are known to exhibit a range of pharmacological properties, including inhibition of various enzymes and receptors . The presence of a trifluoromethyl group often contributes to the biological activity of such compounds due to its lipophilic nature and ability to engage in strong interactions with biological targets .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors such as nitrobenzoic acid or aminopyridines. For instance, a synthetic process for a similar compound, 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, was achieved through chlorination, aminolysis, reduction, condensation, and reduction steps, with an overall yield of 54.5% . This suggests that the synthesis of the compound could also involve a multi-step process, potentially including similar reactions to introduce the pyrimidinylthio and trifluoromethylphenyl groups.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and Mass spectroscopy, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions. For example, the crystal structure of a related compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, was determined to be monoclinic with specific cell parameters, and the molecular packing was influenced by hydrogen bonding .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nitrosation, benzylation, and oxidation . These reactions can modify the pyrimidine ring or its substituents, leading to changes in the compound's physical, chemical, and biological properties. For example, oxidation of a Biginelli-type dihydropyrimidin-thione scaffold resulted in the formation of substituted 2-(1,4-dihydropyrimidin-2-ylthio)pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like the trifluoromethyl group can enhance the lipophilicity of the compound, potentially affecting its pharmacokinetic properties . Additionally, the presence of functional groups capable of hydrogen bonding, such as amides, can affect the compound's solubility and crystallinity .
Scientific Research Applications
Molecular Design and Synthesis
4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide, due to its complex structure, is a subject of interest in the field of molecular design and synthesis. The compound is involved in the design and synthesis of various biologically active molecules. For instance, compounds similar in structure have been synthesized and evaluated for their potential as histone deacetylase (HDAC) inhibitors, showing significant antitumor activity and promise as anticancer drugs (Zhou et al., 2008).
Analytical Method Development
The chemical's unique structure also plays a role in analytical chemistry, particularly in the development of separation techniques such as nonaqueous capillary electrophoresis. Research has been conducted on the separation of related compounds using this method, offering insights into the analytical applications of such molecules (Ye et al., 2012).
Pharmacokinetics and Metabolism
Understanding the metabolism of related antineoplastic tyrosine kinase inhibitors is crucial for their development and clinical application. Studies have identified the main metabolic pathways of such compounds in humans, providing valuable information for their therapeutic use (Gong et al., 2010).
Material Science Applications
The compound's structural motifs are explored in material science, particularly in the synthesis of compounds with unique properties such as enhanced emission and stimuli-responsive behavior. These applications highlight the potential of such molecules in developing new materials with specific optical and electronic properties (Srivastava et al., 2017).
Future Directions
properties
IUPAC Name |
4-(pyrimidin-2-ylsulfanylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3OS/c20-19(21,22)15-3-1-4-16(11-15)25-17(26)14-7-5-13(6-8-14)12-27-18-23-9-2-10-24-18/h1-11H,12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXFBXXZADCXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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